Cetearyl stearate

Description

The exact mass of the compound Octadecanoic acid, C16-18-alkyl esters is 1045.07516294 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning; Skin protecting. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadecyl octadecanoate;octadecyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2.C34H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3;3-33H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXOBVQQGGHPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H140O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93820-97-4 | |

| Record name | Cetearyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093820974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, C16-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cetearyl stearate chemical structure and properties

An In-depth Technical Guide to Cetearyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the ester produced by the reaction of cetearyl alcohol with stearic acid. Cetearyl alcohol is, in fact, a blend of cetyl alcohol and stearyl alcohol.[1][2] Consequently, this compound is not a single chemical entity but a mixture of cetyl stearate and stearyl stearate. This waxy substance finds extensive application in the cosmetic and pharmaceutical industries as an emollient, emulsifier, thickener, and stabilizer in various formulations.[3] Its utility is derived from its ability to impart a smooth, non-greasy feel to the skin and to stabilize oil-in-water emulsions.

Chemical Structure and Composition

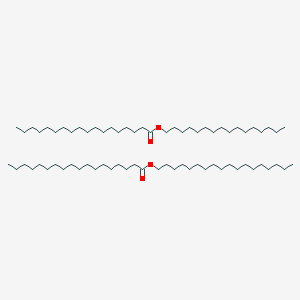

The primary components of this compound are cetyl stearate and stearyl stearate.

-

Cetyl Stearate : The ester of cetyl alcohol (a C16 fatty alcohol) and stearic acid (a C18 saturated fatty acid).

-

Stearyl Stearate : The ester of stearyl alcohol (a C18 fatty alcohol) and stearic acid.

The precise ratio of cetyl stearate to stearyl stearate in this compound can vary depending on the composition of the starting cetearyl alcohol.

Caption: Logical relationship of this compound to its constituent components.

Physicochemical Properties

Due to its nature as a mixture, the physical and chemical properties of this compound can exhibit ranges rather than exact values. The properties of its main constituents are summarized below.

| Property | Cetyl Stearate | Stearyl Stearate | Cetearyl Alcohol | Reference |

| Molecular Formula | C34H68O2 | C36H72O2 | C16H34O & C18H38O | |

| Molecular Weight ( g/mol ) | 508.90 | 536.95 | Mixture | |

| Appearance | White, waxy solid | White, waxy solid | White, waxy flakes or granules | [4] |

| Melting Point (°C) | ~57 | ~61 | 49-55 | [4][5] |

| Boiling Point (°C) | ~496.6 (estimate) | - | - | [5] |

| Density (g/cm³) | ~0.87 (estimate) | - | ~0.80 | [4][6] |

| Solubility | Insoluble in water; slightly soluble in chloroform and ethyl acetate. | Insoluble in water; soluble in oils and organic solvents. | Insoluble in water; soluble in oils and alcohol. | [4][6] |

| Refractive Index | ~1.4410 | - | - | [6] |

Synthesis of this compound

This compound is synthesized through the esterification of cetearyl alcohol with stearic acid. This reaction can be catalyzed by acids or enzymes.

Chemical Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Enzymatic Synthesis

Enzymatic synthesis is often preferred as it proceeds under milder conditions and is considered a "greener" chemical process.[7][8]

-

Reactant Preparation : Molar equivalents of cetearyl alcohol and stearic acid are mixed in a reaction vessel.

-

Enzyme Addition : An immobilized lipase (e.g., from Candida antarctica) is added to the mixture. The amount of enzyme is typically a small percentage of the total reactant weight.

-

Reaction Conditions : The mixture is incubated at a controlled temperature (e.g., 60-70°C) with constant stirring. The reaction is often carried out under a vacuum to remove water, a byproduct of the esterification, which drives the reaction to completion.

-

Monitoring : The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the decrease in acid value.

-

Enzyme Removal : Once the reaction is complete, the immobilized enzyme is removed by filtration. The enzyme can often be reused.

-

Product Purification : The resulting this compound may be further purified, if necessary, to remove any unreacted starting materials or byproducts.

Analytical and Characterization Methods

Several analytical techniques can be employed to characterize this compound and its components.

Gas Chromatography (GC)

GC is a standard method for analyzing fatty acids and fatty alcohols.[9] For the analysis of this compound, the ester is typically transesterified to form fatty acid methyl esters (FAMEs) and the corresponding fatty alcohols can also be analyzed.

Experimental Protocol: GC Analysis of FAMEs

-

Sample Preparation (Transesterification) :

-

Saponify the this compound sample with a methanolic sodium hydroxide solution to release the fatty acids and fatty alcohols.

-

Methylate the fatty acids using a reagent such as boron trifluoride in methanol or methanolic HCl to form FAMEs.[10][11][12]

-

Extract the FAMEs into an organic solvent like hexane.

-

-

GC Conditions :

-

Column : A polar capillary column (e.g., WAX type).

-

Injector Temperature : 220°C.

-

Oven Program : Start at 70°C, hold for 2 minutes, then ramp up at 5°C/min to 240°C and hold for 8 minutes.[3]

-

Carrier Gas : Hydrogen or Helium.

-

Detector : Flame Ionization Detector (FID) at 280°C.[3]

-

Identification : FAMEs are identified by comparing their retention times with those of known standards.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of intact wax esters.[13]

Experimental Protocol: HPLC Analysis of Wax Esters

-

Sample Preparation : Dissolve the this compound sample in a suitable organic solvent mixture (e.g., acetonitrile/isopropanol).

-

HPLC Conditions :

-

Column : A reverse-phase C18 column.

-

Mobile Phase : A gradient of acetonitrile and isopropanol with additives like ammonium acetate and formic acid.[14]

-

Detector : An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used for detection.[13]

-

Identification : Peaks are identified based on their retention times and/or mass-to-charge ratio in comparison to standards.

-

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in this compound. Key characteristic peaks include a strong carbonyl (C=O) stretch from the ester group (around 1740 cm⁻¹) and C-H stretching vibrations from the long alkyl chains (around 2850-2960 cm⁻¹).[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the ester linkage and the structure of the alkyl chains.

Applications in Research and Development

This compound is a valuable excipient in the development of topical and transdermal drug delivery systems. Its properties as an emollient, thickener, and stabilizer are crucial for formulating creams, lotions, and ointments with desirable sensory characteristics and physical stability. It can also influence the release rate of active pharmaceutical ingredients from a formulation.

Safety and Toxicology

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including this compound, and concluded that they are safe for use in cosmetics when formulated to be non-irritating.[13]

Comedogenicity : The comedogenic rating of a substance indicates its potential to clog pores. While data for this compound itself is not consistently reported, related compounds offer some insight. Cetearyl alcohol has a comedogenic rating of 2 (on a scale of 0 to 5), suggesting a low to moderate potential for clogging pores.[16][17] It is generally recommended to consider the potential for comedogenicity when formulating with stearate esters.[18]

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. altmeyers.org [altmeyers.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. hammaddesiparisi.com [hammaddesiparisi.com]

- 5. CETYL STEARATE | 1190-63-2 [chemicalbook.com]

- 6. 1190-63-2 CAS MSDS (CETYL STEARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 10. gcms.cz [gcms.cz]

- 11. Fatty acid analysis of triacylglycerols: Preparation of fatty acid methyl esters for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 14. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. broadessentials.co [broadessentials.co]

- 17. fwbeauty.com [fwbeauty.com]

- 18. cosmeticsinfo.org [cosmeticsinfo.org]

A Technical Guide to the Synthesis and Characterization of Cetearyl Stearate

Introduction

Cetearyl stearate is a complex mixture of esters produced from the reaction of cetearyl alcohol and stearic acid.[1] Cetearyl alcohol is itself a blend of fatty alcohols, primarily cetyl alcohol (C16) and stearyl alcohol (C18).[2][3][4] Consequently, the resulting product is predominantly a mixture of cetyl stearate (hexadecyl octadecanoate) and stearyl stearate (octadecyl octadecanoate).[1] This waxy, non-greasy substance is highly valued in the pharmaceutical, cosmetic, and personal care industries as an emollient, thickener, and stabilizer in formulations like creams, lotions, and ointments.[5][6][7] This guide provides an in-depth overview of its synthesis pathways and a comprehensive analysis of the characterization techniques required to ensure its quality and purity for research and drug development applications.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of cetearyl alcohol with stearic acid. This reaction, a type of Fischer esterification, involves the removal of a water molecule to form the ester linkage. The efficiency and outcome of the synthesis are highly dependent on the choice of catalyst and reaction conditions.

Synthesis Pathway

The synthesis involves reacting the hydroxyl group of cetearyl alcohol with the carboxyl group of stearic acid, typically under heat and in the presence of a catalyst, to yield this compound and water.

References

- 1. This compound | C70H140O4 | CID 71486851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CETYL STEARYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 3. Cetearyl Alcohol | IlmHub [ilmhub.com]

- 4. CETYL STEARYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 5. Stearyl Stearate: Synthesis, Food Coating Use & Phase Behaviour_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. gihichem.com [gihichem.com]

A Comprehensive Technical Guide on the Physicochemical Properties of Cetearyl Stearate Esters

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of cetearyl stearate esters. It is intended to serve as a technical resource for professionals in research, development, and formulation science, particularly within the pharmaceutical and cosmetic industries. The guide details the composition, physical characteristics, and relevant analytical methodologies for this class of compounds.

Introduction and Composition

This compound is not a single chemical entity but a complex mixture of esters derived from the reaction of cetearyl alcohol with stearic acid.[1] Cetearyl alcohol itself is a blend of cetyl alcohol (C16) and stearyl alcohol (C18).[2][3] Consequently, this compound is primarily composed of cetyl stearate (the ester of cetyl alcohol and stearic acid) and stearyl stearate (the ester of stearyl alcohol and stearic acid).[4]

These esters are classified as wax esters and are valued in formulations for their emollient, skin-conditioning, and protective properties.[1][5][6] In pharmaceutical applications, they function as lipid excipients, playing a role in creating controlled-release systems and enhancing the viscosity and stability of topical formulations.[7]

Caption: Logical relationship of this compound components and precursors.

Chemical Identification and Properties

The table below summarizes the key chemical identifiers and computed physical properties for this compound and its primary constituent esters.

| Property | This compound (Mixture) | Cetyl Stearate | Stearyl Stearate |

| IUPAC Name | hexadecyl octadecanoate;octadecyl octadecanoate[4] | hexadecyl octadecanoate[8] | octadecyl octadecanoate |

| Synonyms | Stearic acid, cetyl/stearyl ester[4] | Palmityl stearate, Hexadecyl stearate[6][9] | Stearic acid stearyl ester[10] |

| CAS Number | 93820-97-4[4] | 1190-63-2[6][9] | 2778-96-3[10] |

| Molecular Formula | C₇₀H₁₄₀O₄[4] | C₃₄H₆₈O₂[6][9] | C₃₆H₇₂O₂ |

| Molecular Weight | 1045.9 g/mol [4] | 508.9 g/mol [6][9] | 537.0 g/mol |

Physicochemical Data

The functional properties of this compound in formulations are dictated by its physical and chemical characteristics. These properties are summarized below. Note that some values are reported for the individual components, which reflects the behavior of the overall mixture.

| Parameter | Value / Description | Unit | Notes | Source |

| Appearance | White to off-white waxy solid, flakes, or powder | - | [5][7][9] | |

| Melting Point | 52 - 62 | °C | Range reflects the mixture and variations in purity. Cetyl stearate melts at 57°C. | [7][9] |

| Boiling Point | ~497 - 549 | °C | Predicted/estimated values. | [7][9] |

| Density | ~0.86 - 0.87 | g/cm³ | Estimated values. | [7][9] |

| Solubility | ||||

| Water | Insoluble | - | Highly hydrophobic nature. | [7][11] |

| Oils | Soluble | - | [11] | |

| Ethanol | Soluble | - | [7] | |

| Chloroform | Soluble / Slightly Soluble | - | [5][7][9] | |

| Diethyl Ether | Soluble (in warm) | - | [7] | |

| Acid Value | < 5 | mg KOH/g | Measures free fatty acids, indicating purity. | [7] |

| Saponification Value | 100 - 118 | mg KOH/g | Indicates average molecular weight. | [7] |

| Iodine Value | < 2 | g I₂/100g | Low value indicates high saturation and oxidative stability. | [7] |

| Required HLB | ~10 | - | Required HLB for "Cetyl Esters" for emulsification. | [12] |

Synthesis and Purification Workflow

The industrial synthesis of this compound typically involves a direct esterification reaction between cetearyl alcohol and stearic acid under heat and reduced pressure, followed by purification steps to remove unreacted precursors and byproducts.[13]

Caption: Industrial synthesis and purification workflow for this compound.[13]

Experimental Protocols for Characterization

Accurate characterization of this compound is critical for its effective use in formulations. The following sections detail standard experimental methodologies.

DSC is a fundamental technique for determining the thermal properties of this compound, such as its melting point and enthalpy of fusion, which influence the texture and stability of formulations.[14]

Methodology:

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Discovery DSC 2500) with an inert gas purge (e.g., nitrogen) is required.[15]

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a Tzero aluminum sample pan.[15][16] Seal the pan hermetically.

-

Thermal Program:

-

Equilibrate the sample at a baseline temperature (e.g., 25°C).

-

Heat the sample to a temperature well above its expected melting point (e.g., 90°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.[15]

-

Hold isothermally for 3-5 minutes.[15]

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., 0°C) to observe crystallization.

-

Reheat the sample at the same controlled rate (e.g., 10°C/min) to 90°C to record the melting endotherm.

-

-

Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature, peak temperature (melting point), and the integrated peak area (enthalpy of fusion in J/g).[16]

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

The viscosity of formulations containing this compound is a critical quality attribute. A rotational viscometer is commonly used for this measurement.[17]

Methodology:

-

Instrumentation: A Brookfield-type Rotational Viscometer with a suitable set of spindles.[17] A temperature-controlled water bath or sample chamber is also required.

-

Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using certified viscosity standards.

-

Sample Preparation: Ensure the formulation is homogeneous and has equilibrated to the desired temperature (e.g., 25 ± 0.5°C) for at least 24 hours post-preparation to ensure structural equilibrium.[17]

-

Measurement:

-

Select a spindle and rotational speed that will yield a torque reading between 10% and 90% of the full scale.[17]

-

Slowly immerse the spindle into the center of the sample to the immersion mark, avoiding the introduction of air bubbles.

-

Allow the spindle to rotate for a set period (e.g., 60 seconds) or until the reading stabilizes.

-

Record the viscosity (in mPa·s or cP), torque percentage, spindle number, speed, and temperature.

-

-

Data Analysis: Perform at least three replicate measurements. Calculate the mean and standard deviation.[17] For non-Newtonian fluids, plotting viscosity as a function of shear rate (rotational speed) can provide a rheogram to characterize flow behavior.[17]

The following titration methods, adapted from standard procedures for esters like stearyl stearate, are used to determine key chemical parameters related to purity and stability.[7]

Determination of Acid Value:

-

Reagents: Neutralized ethanol/ether solvent mixture, 0.1 N Potassium Hydroxide (KOH) titrant, Phenolphthalein indicator.[7]

-

Procedure:

-

Accurately weigh 5-10 g of the sample into an Erlenmeyer flask and dissolve it in 50 mL of the warm solvent mixture.

-

Add 1 mL of phenolphthalein indicator.

-

Titrate with 0.1 N KOH solution until a faint pink color persists for 30 seconds.

-

Record the volume of KOH used and calculate the acid value (mg KOH/g).[7]

-

Determination of Saponification Value:

-

Reagents: 0.5 N Alcoholic KOH, 0.5 N Hydrochloric Acid (HCl) titrant, Phenolphthalein indicator.[7]

-

Procedure:

-

Accurately weigh 1.5-2 g of the sample into a flask with a reflux condenser.

-

Pipette exactly 25.0 mL of 0.5 N alcoholic KOH into the flask.

-

Simultaneously, prepare a blank with only the alcoholic KOH.

-

Connect the flasks to reflux condensers, heat to boiling, and maintain reflux for 60 minutes.

-

Cool and titrate the excess KOH in both the sample and blank flasks with 0.5 N HCl using phenolphthalein.

-

Calculate the saponification value based on the difference in titrant volume between the blank and the sample.[7]

-

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. makingcosmetics.com [makingcosmetics.com]

- 3. Cetearyl Alcohol | IlmHub [ilmhub.com]

- 4. This compound | C70H140O4 | CID 71486851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CETYL STEARATE | 1190-63-2 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. benchchem.com [benchchem.com]

- 8. Cetyl Stearate | C34H68O2 | CID 70924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1190-63-2 CAS MSDS (CETYL STEARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Stearyl stearate - Stearic acid stearyl ester [sigmaaldrich.com]

- 11. Ceto Stearyl Stearate Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 12. researchgate.net [researchgate.net]

- 13. CN116693390A - Composition of cetostearyl alcohol and fatty acid, and preparation method and application thereof - Google Patents [patents.google.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tainstruments.com [tainstruments.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

The Core Mechanism of Cetearyl Stearate as an Emulsifier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetearyl stearate, the ester of cetearyl alcohol and stearic acid, is a non-ionic co-emulsifier and emulsion stabilizer widely utilized in the pharmaceutical and cosmetic industries. Its efficacy lies in its ability to form and stabilize complex interfacial structures, primarily lamellar liquid crystalline phases, which impart long-term stability and desirable rheological properties to emulsions. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by experimental methodologies and data presentation frameworks.

Chemical Structure and Physicochemical Properties

This compound is a waxy solid at room temperature. As a non-ionic emulsifier, its functionality is largely determined by its molecular structure, which consists of a long, lipophilic alkyl chain and a less polar ester group. This structure allows it to orient at the oil-water interface, reducing interfacial tension and creating a barrier to droplet coalescence.

Hydrophilic-Lipophilic Balance (HLB)

Table 1: Physicochemical Properties of this compound (Illustrative)

| Property | Value | Method of Determination |

| Chemical Formula | Approx. C34H68O2 to C36H72O2 | Mass Spectrometry |

| Molecular Weight | Varies (Mixture) | Mass Spectrometry |

| Appearance | White to yellowish, waxy solid | Visual Inspection |

| Melting Point (°C) | 48 - 55 | Differential Scanning Calorimetry (DSC) |

| HLB Value | Not readily available (estimated to be low) | Experimental Determination (e.g., Griffin's method) |

Mechanism of Action: Formation of Lamellar Liquid Crystalline Structures

The primary mechanism by which this compound stabilizes emulsions is through the formation of lamellar liquid crystalline structures at the oil-water interface. This process is often synergistic with other fatty alcohols, such as cetyl and stearyl alcohol, which are components of its parent material, cetearyl alcohol.

These liquid crystals are highly ordered, semi-solid structures composed of bilayers of the emulsifier and co-emulsifier molecules, with water molecules trapped between the layers. This creates a multi-layered film around the dispersed oil droplets, providing a robust steric barrier that prevents them from coalescing. The formation of these structures also significantly increases the viscosity of the continuous phase, further enhancing the stability of the emulsion by impeding droplet movement.

Visualization of the Emulsification Mechanism

Caption: Mechanism of emulsion stabilization by this compound.

Quantitative Analysis of Emulsifying Performance

The effectiveness of an emulsifier is quantified through various experimental measurements. While specific data for this compound is proprietary to manufacturers, the following tables illustrate the expected trends and the parameters that should be evaluated.

Interfacial Tension Reduction

A key function of an emulsifier is to reduce the interfacial tension between the oil and water phases, which facilitates the formation of smaller droplets.

Table 2: Effect of this compound Concentration on Interfacial Tension (Illustrative Data)

| This compound Conc. (wt%) | Interfacial Tension (mN/m) |

| 0 (Control) | 45.0 |

| 0.5 | 25.0 |

| 1.0 | 15.0 |

| 2.0 | 8.0 |

| 5.0 | 5.0 |

Emulsion Droplet Size and Stability

The ability of this compound to stabilize an emulsion can be assessed by measuring the droplet size distribution over time and under stress conditions. Smaller and more uniform droplet sizes generally indicate better emulsion stability.[1]

Table 3: Droplet Size Analysis of an O/W Emulsion Stabilized with this compound (Illustrative Data)

| This compound Conc. (wt%) | Mean Droplet Size (µm) - Day 1 | Mean Droplet Size (µm) - Day 30 (40°C) | Polydispersity Index (PDI) |

| 1.0 | 15.2 | 25.8 | 0.8 |

| 2.0 | 8.5 | 10.2 | 0.5 |

| 5.0 | 3.1 | 3.5 | 0.3 |

Experimental Protocols

Determination of Hydrophilic-Lipophilic Balance (HLB)

Objective: To experimentally determine the HLB value of this compound.

Methodology (Emulsion Stability Method):

-

Prepare a series of emulsions with a fixed oil phase and varying HLB values of the emulsifier system. The emulsifier system consists of a blend of a high HLB emulsifier (e.g., Polysorbate 80) and a low HLB emulsifier (e.g., Sorbitan Oleate) in different ratios.

-

For each blend, calculate the resulting HLB value.

-

Incorporate a standard concentration of this compound into each emulsion.

-

Observe the stability of the emulsions over a set period (e.g., 24 hours, 7 days) at different temperatures (e.g., room temperature, 40°C).

-

Assess stability by visual inspection for phase separation, creaming, or coalescence, and by measuring viscosity and particle size.

-

The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB of the oil phase containing this compound. From this, the contribution of this compound to the overall HLB can be inferred.

Measurement of Interfacial Tension

Objective: To quantify the reduction in interfacial tension at the oil-water interface as a function of this compound concentration.

Methodology (Pendant Drop Tensiometry):

-

Prepare solutions of this compound in a suitable oil phase at various concentrations.

-

Use a pendant drop tensiometer to form a drop of the oil phase containing this compound in a cuvette filled with purified water.

-

The instrument's software analyzes the shape of the drop, which is governed by the balance between gravitational forces and interfacial tension.

-

The interfacial tension is calculated from the drop shape analysis.

-

Measurements are taken at a controlled temperature.

Emulsion Preparation and Characterization

Objective: To prepare O/W emulsions stabilized with varying concentrations of this compound and to characterize their physical stability.

Methodology:

-

Preparation:

-

Heat the oil phase (containing the oil and this compound) and the water phase separately to 75-80°C.

-

Slowly add the water phase to the oil phase with continuous high-shear homogenization.

-

Continue homogenization for a set period (e.g., 5-10 minutes).

-

Cool the emulsion to room temperature under gentle stirring.

-

-

Characterization:

-

Droplet Size Analysis: Use laser diffraction or dynamic light scattering to measure the mean droplet size and polydispersity index (PDI) of the emulsion at specified time intervals (e.g., Day 1, 7, 30) and storage conditions (e.g., room temperature, 40°C, 4°C).

-

Viscosity Measurement: Use a rotational viscometer to measure the viscosity of the emulsion. Changes in viscosity over time can indicate instability.

-

Centrifugation Test: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Observe for any phase separation.

-

Polarized Light Microscopy: Observe the emulsion under a polarized light microscope to visualize the presence of lamellar liquid crystalline structures, which appear as Maltese crosses.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for evaluating the emulsifying properties of this compound.

Caption: Workflow for evaluating this compound as an emulsifier.

Conclusion

This compound is a highly effective co-emulsifier and emulsion stabilizer, primarily functioning through the formation of robust lamellar liquid crystalline structures at the oil-water interface. These structures provide a steric barrier to droplet coalescence and increase the viscosity of the continuous phase, leading to enhanced emulsion stability. While specific quantitative data on its performance metrics such as HLB and interfacial tension reduction are not widely published, the experimental protocols outlined in this guide provide a framework for the systematic evaluation of its emulsifying properties. For drug development professionals and formulation scientists, a thorough understanding of this mechanism is crucial for designing stable and efficacious topical and oral delivery systems.

References

A Technical Guide to Cetearyl Stearate as a Pharmaceutical Excipient

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cetearyl stearate is a versatile and widely utilized excipient in the pharmaceutical and cosmetic industries. It is the ester formed from the reaction of cetearyl alcohol and stearic acid.[1][2][3] Chemically, it is not a single compound but a complex mixture of esters, primarily cetyl stearate and stearyl stearate, reflecting the composition of cetearyl alcohol, which is itself a blend of cetyl alcohol and stearyl alcohol.[2][4][5]

Functionally, this compound is a waxy, solid material valued for its multifaceted roles as an emollient, emulsion stabilizer, viscosity-increasing agent, and a lipid matrix former in advanced drug delivery systems.[6][7][8][9] Its biocompatible and biodegradable nature, coupled with a low toxicity profile, makes it a suitable choice for a variety of dosage forms, particularly topical and oral formulations.[4][6][10] This guide provides an in-depth review of its properties, applications, and the experimental methodologies used for its evaluation in pharmaceutical contexts.

Physicochemical Properties

This compound is a white to pale yellow waxy solid.[6][7] As a mixture, its properties represent a blend of its primary components, cetyl stearate and stearyl stearate. The IUPAC name for the mixture is hexadecyl octadecanoate; octadecyl octadecanoate.[4]

Below is the esterification reaction that forms the primary components of this compound.

Caption: Synthesis of this compound via Esterification.

Table 1: Summary of Physicochemical Properties of this compound and its Components

| Property | Cetyl Stearate | Stearyl Stearate | This compound (Mixture) |

| Appearance | White to Off-White Solid[11] | White to pale yellow waxy solid[6] | White/pale yellow waxy flakes or solid[7] |

| Molecular Formula | C34H68O2[12] | C36H72O2[6] | C70H140O4 (representative)[4] |

| Molecular Weight | 508.90 g/mol [12] | 536.96 g/mol [6] | ~1045.9 g/mol (representative)[4] |

| Melting Point | 57 °C[11] | 52 - 62 °C[6] | ~50 - 55 °C[8][13] |

| Boiling Point | ~528 °C | ~549 °C[6] | Not applicable (mixture) |

| Solubility | Insoluble in water[6] | Insoluble in water[6] | Insoluble in water[6] |

| Acid Value | Not specified | < 5 mg KOH/g[6] | < 5 mg KOH/g[7] |

Functions and Applications in Pharmaceutical Formulations

This compound's utility spans a range of pharmaceutical dosage forms due to its versatile functional properties.

Topical Formulations (Creams, Lotions, Ointments)

In topical preparations, this compound serves multiple critical functions:

-

Emollient and Skin Protectant: It forms an occlusive layer on the skin, which reduces transepidermal water loss (TEWL), thereby hydrating, softening, and smoothing the skin.[3][14]

-

Emulsion Stabilizer: As a co-emulsifier, it imparts stability to both oil-in-water (O/W) and water-in-oil (W/O) emulsions, preventing the separation of phases and ensuring product homogeneity.[7][15]

-

Viscosity Modifier (Thickener): It increases the viscosity of formulations, contributing to a rich, creamy texture and desirable sensory feel, which can improve patient compliance.[7][8][13]

-

Opacifying Agent: It renders formulations opaque, which can be aesthetically desirable.[7]

Caption: Role of this compound as an Emulsion Stabilizer.

Oral Solid Dosage Forms (Tablets)

In tablet manufacturing, fatty acid esters can function as lubricants. While magnesium stearate is the most common lubricant, its hydrophobic nature can sometimes impede tablet disintegration and drug dissolution.[16][17] this compound and its derivatives, such as sodium stearyl fumarate, are more hydrophilic alternatives.[16][18]

-

Lubricant: It is added in small quantities (typically 0.25-5% w/w) to reduce the friction between the tablet surface and the die wall during ejection.[19] This prevents tablet defects like sticking and capping and reduces wear on manufacturing equipment.[16][20][21]

-

Improved Dissolution: Due to its greater hydrophilicity compared to magnesium stearate, this compound can improve the wettability of the tablet matrix, potentially leading to faster disintegration and dissolution profiles.[18]

Table 2: Comparative Properties of Pharmaceutical Lubricants

| Lubricant | Typical Concentration (% w/w) | Nature | Potential Impact on Dissolution |

| Magnesium Stearate | 0.25 - 2.0[17][19] | Hydrophobic | Can retard dissolution/disintegration[17] |

| Stearic Acid | 1.0 - 2.0[16] | Hydrophobic | Can form films and slow dissolution[19] |

| Sodium Stearyl Fumarate (Derivative) | 0.5 - 5.0[18] | Hydrophilic | Generally improves dissolution vs. Mg Stearate[18] |

Advanced Drug Delivery Systems

This compound is an excellent lipid for forming the solid matrix of nanoparticle-based drug delivery systems, which offer controlled release and enhanced bioavailability.

-

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the drug is encapsulated within a solid lipid core.[6][9] this compound's solid, waxy nature provides a stable matrix that can protect the entrapped active pharmaceutical ingredient (API) from degradation.[6][22]

-

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids.[23] This creates a less-ordered lipid matrix, which can increase drug loading capacity and reduce potential drug expulsion during storage compared to SLNs.[23]

Experimental Protocols

Preparation and Characterization of a this compound-Stabilized Emulsion

Objective: To prepare a stable O/W cream using this compound as a co-emulsifier and thickener and to characterize its physical properties.

Methodology:

-

Preparation of Oil Phase: Weigh and combine the required amounts of this compound, the primary emulsifier (e.g., PEG-20 Stearate), and the oil phase components (e.g., Caprylic/Capric Triglyceride). Heat the mixture to 70-75°C with gentle stirring until all components are melted and homogenous.[13]

-

Preparation of Aqueous Phase: In a separate vessel, heat the aqueous phase (purified water, humectants like glycerin, and any water-soluble actives) to 70-75°C.

-

Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear mixing (e.g., using a homogenizer) for 5-10 minutes to form a fine emulsion.

-

Cooling: Remove from heat and continue to stir with a lower-shear mixer (e.g., anchor stirrer) until the cream cools to room temperature.

-

Characterization:

-

Viscosity: Measure the viscosity using a rotational viscometer or perform rheological analysis (oscillation rheology) to determine viscoelastic properties.[15]

-

Droplet Size Analysis: Determine the oil droplet size distribution using laser diffraction or dynamic light scattering.

-

pH Measurement: Measure the pH of the final formulation.

-

Stability Testing: Subject the cream to accelerated stability testing, including centrifugation (e.g., 3000 rpm for 30 minutes) and freeze-thaw cycles (e.g., 3 cycles of -10°C to 25°C), to check for phase separation, creaming, or crystallization.

-

Formulation of Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization

Objective: To formulate drug-loaded SLNs using this compound as the solid lipid matrix.

Caption: Workflow for SLN Preparation via High-Pressure Homogenization.

Methodology:

-

Lipid Phase Preparation: Melt the this compound at approximately 10°C above its melting point. Dissolve the lipophilic API in the molten lipid.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

-

Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer (HPH) for several cycles at high pressure (e.g., 500-1500 bar).

-

Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or by using a heat exchanger. The rapid cooling causes the lipid to recrystallize, forming solid nanoparticles that entrap the drug.

-

Characterization: Analyze the final SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%).

Evaluation of Lubricant Efficiency in Tablet Formulation

Objective: To compare the lubricant efficiency of this compound with magnesium stearate in a direct compression tablet formulation.

Methodology:

-

Blend Preparation: Prepare a base blend containing the API and other excipients (e.g., diluent, binder, disintegrant).

-

Lubricant Addition: Divide the base blend into two batches. To one, add 1.0% w/w this compound. To the other, add 1.0% w/w magnesium stearate. Mix each batch for a short, defined period (e.g., 3-5 minutes) in a blender.

-

Powder Flow Characterization: Evaluate the flow properties of each lubricated blend by measuring the angle of repose, Carr’s Index, and Hausner Ratio.

-

Tableting: Compress tablets from each blend on a tablet press using consistent compression force settings. Record the ejection force during the tableting run.

-

Tablet Characterization:

-

Hardness and Thickness: Measure the hardness and thickness of at least 10 tablets from each batch.

-

Friability: Determine the friability of a sample of tablets according to USP standards.

-

Disintegration Test: Measure the disintegration time in a suitable medium (e.g., purified water at 37°C).

-

Dissolution Test: Perform a dissolution study (e.g., USP Apparatus 2) and analyze the drug release profile over time using a validated analytical method.[16]

-

Safety and Regulatory Status

This compound is considered a safe and non-toxic ingredient for pharmaceutical and cosmetic applications.[4][6] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[4][12] Studies on related long-chain aliphatic alcohols show they are, at most, only slightly toxic when administered orally and are practically non-toxic in acute dermal studies.[10][24] It is widely used in skincare, oral care, and makeup products and does not meet the criteria for GHS hazard classification.[1][4]

Conclusion

This compound is a highly functional and versatile pharmaceutical excipient with a strong safety profile. Its utility as an emollient, thickener, and emulsion stabilizer makes it indispensable in the formulation of semi-solid topical products like creams and lotions. Furthermore, its application as a lipid matrix in advanced delivery systems like SLNs and NLCs highlights its importance in modern drug development for enhancing bioavailability and achieving controlled release. In oral solid dosage forms, it presents a viable hydrophilic alternative to traditional lubricants, potentially improving tablet dissolution. The comprehensive data and established experimental protocols underscore this compound's value and reliability for researchers and formulation scientists.

References

- 1. ewg.org [ewg.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. loveink.store [loveink.store]

- 4. This compound | C70H140O4 | CID 71486851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. stenfy.in [stenfy.in]

- 8. mohiniorganics.in [mohiniorganics.in]

- 9. researchgate.net [researchgate.net]

- 10. cir-safety.org [cir-safety.org]

- 11. CETYL STEARATE | 1190-63-2 [chemicalbook.com]

- 12. Cetyl Stearate | C34H68O2 | CID 70924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. avenalab.com [avenalab.com]

- 14. gihichem.com [gihichem.com]

- 15. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. Why Stearic Acid is Essential for Tablet Lubrication - Ankit Pulps [celluloseankit.com]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. mdpi.com [mdpi.com]

- 23. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Registration Dossier - ECHA [echa.europa.eu]

An In-depth Technical Guide to Cetearyl Stearate (CAS 93820-97-4) for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, physicochemical properties, and pharmaceutical applications of Cetearyl Stearate, a versatile lipid excipient.

Introduction

This compound, identified by the CAS number 93820-97-4, is a complex mixture of esters derived from cetearyl alcohol (a blend of cetyl and stearyl alcohol) and stearic acid.[1][2] This waxy substance is recognized in the European Union as "Octadecanoic acid, C16-18-alkyl esters" and is composed primarily of cetyl stearate (C34H68O2) and stearyl stearate (C36H72O2).[3][4][5] Due to its emollient, stabilizing, and viscosity-enhancing properties, this compound is a widely utilized excipient in the cosmetic and pharmaceutical industries.[6][7] Its biocompatibility and ability to modulate drug release profiles make it a subject of interest for drug development professionals in formulating topical and oral dosage forms. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and applications in drug delivery systems.

Physicochemical Properties

This compound is a white to pale yellow waxy solid with a mild, fatty odor.[8] Its physical and chemical characteristics are a composite of its constituent esters, cetyl stearate and stearyl stearate. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Components

| Property | Value | Reference |

| CAS Number | 93820-97-4 | [4] |

| EC Number | 298-680-9 | [3] |

| Molecular Formula | C70H140O4 (representative for the mixture) | [4] |

| Molecular Weight | ~1045.9 g/mol (for the mixture) | [4] |

| Melting Point | 52 - 62 °C (for Stearyl Stearate) | [8] |

| Boiling Point | ~549 °C (predicted for Stearyl Stearate) | [8] |

| Solubility | Insoluble in water; Soluble in oils and warm diethyl ether. | [8][9] |

| Saponification Value | 100 - 118 mg KOH/g (for Stearyl Stearate) | [8] |

| Acid Value | < 5 mg KOH/g (for Stearyl Stearate) | [8] |

| Iodine Value | < 2 g I₂/100g (for Stearyl Stearate) | [8] |

Synthesis of this compound

The production of this compound is primarily achieved through the esterification of cetearyl alcohol with stearic acid. Both chemical and enzymatic synthesis routes are employed, with the latter gaining prominence due to its sustainability and milder reaction conditions.

Chemical Synthesis

The conventional method for synthesizing this compound involves a direct esterification reaction at elevated temperatures, often in the presence of an acid catalyst.

-

Reactant Preparation: A molar equivalent of cetearyl alcohol and stearic acid are charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal.

-

Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 180°C. The reaction is carried out under constant agitation.

-

Water Removal: The water produced during the esterification is continuously removed to drive the reaction towards completion.

-

Monitoring and Completion: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Purification: The crude product is then purified, which may involve neutralization of the catalyst, washing, and drying to yield the final this compound product.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative, utilizing lipases as biocatalysts. This method proceeds under milder conditions, reducing the formation of byproducts and yielding a purer product.[10]

-

Reactant and Enzyme Preparation: Cetearyl alcohol and stearic acid are mixed in a solvent-free system or in a non-polar organic solvent. Immobilized lipase (e.g., from Candida antarctica, Novozym® 435) is added to the mixture. The enzyme loading is typically between 5-10% by weight of the substrates.[11][12]

-

Reaction Conditions: The reaction is conducted at a lower temperature, generally between 60-80°C, with constant stirring.[13] A vacuum may be applied to facilitate the removal of water.

-

Monitoring and Completion: The conversion rate is monitored by analyzing aliquots of the reaction mixture, for example, by titration to determine the decrease in free fatty acids.

-

Enzyme Recovery: Upon completion, the immobilized enzyme is separated from the product by filtration and can be washed and reused.[10]

-

Product Purification: The product is then purified to remove any unreacted substrates. This can be achieved by washing with an alkaline solution to remove residual stearic acid, followed by washing with water and drying.[10]

Caption: A flowchart illustrating the key stages of chemical and enzymatic synthesis of this compound.

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound and ensure its quality and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, confirming its ester structure.

-

Sample Preparation: A small amount of the this compound sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is also recorded.

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum. Characteristic peaks are identified and assigned to their corresponding functional groups.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2916-2920 | C-H Asymmetric Stretch | Alkane (-CH₂) |

| ~2848-2850 | C-H Symmetric Stretch | Alkane (-CH₂) |

| ~1735-1740 | C=O Stretch | Ester (-COO-) |

| ~1460-1470 | C-H Bend (Scissoring) | Methylene (-CH₂-) |

Reference:[14]

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the thermal properties of this compound, such as its melting point and enthalpy of fusion.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials. An empty sealed aluminum pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled temperature program, for example, heating from 25°C to 100°C at a rate of 10°C/min under an inert nitrogen atmosphere.

-

Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the onset or peak of the endothermic transition, and the enthalpy of fusion is calculated from the area under the peak.[15][16]

Caption: A diagram showing the analytical workflow for the characterization of this compound.

Applications in Drug Development

The lipid nature and physicochemical properties of this compound make it a valuable excipient in the development of various pharmaceutical dosage forms.

Topical Formulations and Emollient Action

This compound is widely used in creams, lotions, and ointments as a skin-conditioning and protecting agent.[2] Its emollient properties are attributed to its ability to form an occlusive layer on the skin, which reduces transepidermal water loss (TEWL) and helps to maintain skin hydration.[17] The long hydrocarbon chains of the ester molecules interact with the lipid matrix of the stratum corneum, contributing to the skin barrier function.[18]

Caption: A diagram illustrating the physicochemical mechanism of this compound as a skin emollient.

Solid Lipid Nanoparticles (SLNs)

Stearyl stearate, a major component of this compound, is a suitable lipid for the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal drug carriers that can encapsulate lipophilic active pharmaceutical ingredients (APIs), enhancing their bioavailability and providing controlled release.[19]

Tablet Formulations

In oral solid dosage forms, stearates can function as lubricants to reduce friction between the tablet and the die wall during the manufacturing process.[20] While magnesium stearate is a commonly used lubricant, its hydrophobicity can sometimes negatively impact tablet disintegration and dissolution.[21] More hydrophilic lubricants, or a balanced hydrophobic/hydrophilic lubricant system, can be advantageous in certain formulations. The use of cetostearyl alcohol, a precursor to this compound, has been shown to retard drug release in matrix tablets.[22][23]

Safety and Toxicology

This compound is considered safe for use in cosmetic and personal care products.[24] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of various stearate esters and concluded that they are safe as cosmetic ingredients, with low acute oral toxicity and being, at most, minimally irritating to the skin and eyes at typical use concentrations.[4][25][26] Toxicological data on related long-chain fatty alcohols and stearic acid also support the safety of this compound in topical applications.[27]

Conclusion

This compound (CAS 93820-97-4) is a multifaceted lipid excipient with well-established applications in the cosmetic and pharmaceutical industries. Its synthesis can be achieved through both chemical and more sustainable enzymatic routes. A thorough understanding of its physicochemical properties, characterized by techniques such as FTIR and DSC, is crucial for its effective utilization in formulation development. For drug development professionals, this compound offers significant potential in the formulation of topical delivery systems due to its emollient and skin-protective properties. Furthermore, its components are valuable in advanced drug delivery systems like SLNs and for modulating drug release in oral solid dosage forms. With a favorable safety profile, this compound remains a key ingredient for researchers and scientists in the development of innovative and effective pharmaceutical products.

References

- 1. altmeyers.org [altmeyers.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Temporary title [webprod.hc-sc.gc.ca]

- 4. This compound | C70H140O4 | CID 71486851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lesielle.com [lesielle.com]

- 6. Cetostearyl Alcohol: Uses, Safety Issues, Adaptations [elchemy.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. avenalab.com [avenalab.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Cetearyl Alcohol: What It Is & How It’s Used in Your Beauty Products [healthline.com]

- 18. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of hydrophobic materials as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ewg.org [ewg.org]

- 25. cir-safety.org [cir-safety.org]

- 26. cir-safety.org [cir-safety.org]

- 27. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Origin and Synthesis of Cetearyl Stearate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cetearyl stearate, a crucial ingredient in numerous research and development applications, particularly within the pharmaceutical and cosmetic industries. This document details its origins, synthesis methodologies, purification processes, and analytical characterization, offering valuable insights for formulation scientists and researchers.

Introduction to this compound

This compound is not a single chemical entity but rather a complex mixture of esters derived from the reaction of cetearyl alcohol with stearic acid.[1] Cetearyl alcohol itself is a blend of cetyl alcohol and stearyl alcohol.[1][2] Consequently, the primary components of this compound are cetyl stearate (hexadecyl octadecanoate) and stearyl stearate (octadecyl octadecanoate).[3] Its waxy, emollient nature makes it a highly effective thickening agent, emulsion stabilizer, and skin-conditioning agent in topical formulations and advanced drug delivery systems.[4][5][6]

Origin of Raw Materials

The quality and properties of this compound are directly dependent on its precursor materials: cetearyl alcohol and stearic acid.

Cetearyl Alcohol: This is a mixture of long-chain fatty alcohols, principally cetyl alcohol (C16) and stearyl alcohol (C18).[2] It is a white, waxy solid that functions as an emollient, emulsifier, and thickener.[2]

-

Natural Sources: The primary industrial sources are vegetable oils such as palm oil and coconut oil.[7] The fatty acids within these oils are extracted and subsequently converted into fatty alcohols through processes like hydrogenation.[7]

-

Synthetic Sources: Fatty alcohols can also be synthesized from petrochemical feedstocks.[7] More recently, sustainable fermentation technologies using engineered microorganisms like E. coli have been developed to produce cetearyl alcohol, offering a renewable alternative to traditional sources.[8]

Stearic Acid (Octadecanoic Acid): This is a saturated fatty acid with an 18-carbon chain. It is a waxy solid widely used as a lubricant and emulsifying agent in pharmaceutical and cosmetic formulations.[9]

-

Natural Sources: It is abundant in both animal fats and vegetable oils. Commercial production often utilizes sources like buffalo fat, palm oil, and cocoa butter.[9][10]

Caption: Derivation of reactants for this compound synthesis.

Table 1: Physicochemical Properties of Key Reactants

| Property | Stearic Acid | Cetyl Alcohol | Stearyl Alcohol |

| IUPAC Name | Octadecanoic acid | Hexadecan-1-ol | Octadecan-1-ol |

| CAS Number | 57-11-4 | 36653-82-4 | 112-92-5 |

| Molecular Formula | C₁₈H₃₆O₂ | C₁₆H₃₄O | C₁₈H₃₈O |

| Molecular Weight | 284.48 g/mol | 242.44 g/mol | 270.49 g/mol |

| Appearance | White, waxy solid | White, waxy flakes | White granules/flakes |

| Melting Point | 69.3 °C | 49.3 °C | 59.4 - 60 °C[11] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the hydroxyl group of cetearyl alcohol with the carboxyl group of stearic acid. This condensation reaction can be performed using several methods, primarily differing in the type of catalyst employed.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. CETYL STEARYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C70H140O4 | CID 71486851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CETYL STEARATE (HEXADECYL STEARATE) - Ataman Kimya [atamanchemicals.com]

- 5. Ceto Stearyl Stearate Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 6. kgt88.com [kgt88.com]

- 7. Cetearyl Alcohol | IlmHub [ilmhub.com]

- 8. birac.nic.in [birac.nic.in]

- 9. pishrochem.com [pishrochem.com]

- 10. Stearyl Stearate: Synthesis, Food Coating Use & Phase Behaviour_Chemicalbook [chemicalbook.com]

- 11. Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cetearyl Stearate: Properties, Synthesis, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetearyl stearate is a versatile fatty acid ester that is widely utilized in the pharmaceutical and cosmetic industries as an emollient, thickener, and emulsion stabilizer. It is not a single chemical entity but a mixture of cetyl stearate and stearyl stearate. Cetyl stearate is the ester of cetyl alcohol and stearic acid, while stearyl stearate is the ester of stearyl alcohol and stearic acid. The combination of these two esters results in a waxy substance with desirable physicochemical properties for a variety of formulation applications, including the development of controlled-release drug delivery systems. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical protocols for this compound, with a focus on its application in pharmaceutical research and development.

Molecular Formula and Weight

This compound is a blend of cetyl stearate and stearyl stearate. The general properties are often represented as a mixture.

-

Chemical Name : Stearic acid, cetyl/stearyl ester[1]

-

CAS Number : 93820-97-4[1]

-

Molecular Formula (as a mixture) : C70H140O4[1]

-

Molecular Weight (as a mixture) : 1045.9 g/mol [1]

The primary components of this compound are:

-

Cetyl Stearate :

-

Stearyl Stearate :

Physicochemical Properties

The physicochemical properties of this compound are a composite of its individual components. The following table summarizes key quantitative data for cetyl stearate and stearyl stearate.

| Property | Cetyl Stearate | Stearyl Stearate |

| Appearance | White to off-white solid[3] | White to pale yellow waxy solid, flakes, or powder[4] |

| Melting Point | 57 °C | 52 - 62 °C[4] |

| Boiling Point | 528.4 ± 18.0 °C at 760 mmHg[3] | ~549 °C (Predicted)[4] |

| Density | 0.9 ± 0.1 g/cm³[3] | ~0.857 g/cm³ (Predicted)[4] |

| Flash Point | 283.6 ± 11.1 °C[3] | >240 °C[4] |

| Solubility | Insoluble in water; soluble in oils and organic solvents. Slightly soluble in Chloroform and Ethyl Acetate. | Insoluble in water. Soluble in ethanol, chloroform, and warm diethyl ether.[4] |

| Saponification Value | - | 100 - 118 mg KOH/g[4] |

| Acid Value | - | < 5 mg KOH/g[4] |

| Iodine Value | - | < 2 g I₂/100g[4] |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is synthesized through the esterification of a mixture of cetyl alcohol and stearyl alcohol (cetearyl alcohol) with stearic acid. The reaction is typically catalyzed by an acid or base and driven to completion by the removal of water.

Reaction Pathway:

References

Cetearyl Stearate: A Technical Examination of its Role in Skin Conditioning and Protection

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetearyl stearate, an ester derived from the combination of cetearyl alcohol (a mixture of cetyl and stearyl alcohols) and stearic acid, is a multifunctional ingredient widely utilized in dermatological and cosmetic formulations.[1][2] Its primary roles as an emollient, occlusive agent, and emulsion stabilizer are critical to the performance of topical products aimed at improving skin health.[1] This technical guide provides an in-depth analysis of the mechanisms by which this compound contributes to skin conditioning and the reinforcement of the skin's protective barrier. It consolidates quantitative data from clinical evaluations, details the experimental protocols used for substantiating its efficacy, and illustrates the key functional relationships and workflows through technical diagrams.

Introduction

The integrity of the stratum corneum (SC), the outermost layer of the epidermis, is paramount for maintaining skin hydration and protecting against external aggressors. The SC's barrier function is primarily attributed to its unique "brick and mortar" structure, where corneocytes are the "bricks" embedded in a continuous lipid matrix "mortar". This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, forms highly ordered lamellar structures that regulate transepidermal water loss (TEWL).[3][4][5] Disruption of this lipid barrier leads to conditions such as xerosis (dry skin) and exacerbates inflammatory dermatoses.[6][7]

Emollients are a cornerstone of skin barrier management. This compound, a waxy, lipid-soluble molecule, functions as a skin-conditioning agent by forming a semi-occlusive film on the skin's surface and integrating with the SC's lipid components to enhance barrier function.[1][6] This document elucidates the technical basis for these effects.

Mechanism of Action in Skin Barrier Reinforcement

This compound enhances skin conditioning and protection through a dual mechanism: providing an occlusive layer and supporting the structural integrity of the stratum corneum's intercellular lipid matrix.

-

Occlusion and Reduction of Transepidermal Water Loss (TEWL): As a long-chain ester, this compound is an effective occlusive agent. When applied to the skin, it forms a thin, non-greasy, hydrophobic film. This film acts as a physical barrier that slows the rate of water evaporation from the skin surface into the atmosphere. By reducing TEWL, this compound helps to maintain and increase the water content within the stratum corneum, a fundamental aspect of skin hydration.

-

Interaction with Stratum Corneum Lipids: The molecular structure of this compound, being similar to endogenous skin lipids, allows it to interact effectively with the natural lipids of the stratum corneum. While not a physiological lipid itself, it can integrate into the intercellular lipid lamellae, helping to reinforce the barrier structure. This action helps to fill in the spaces between desiccated corneocytes, resulting in a smoother, softer skin surface and a more resilient barrier against irritants.

The diagram below illustrates this proposed mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. ewg.org [ewg.org]

- 3. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the ω-acylceramides on the lipid organization of stratum corneum model membranes evaluated by X-ray diffraction and FTIR studies (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Basic Emollients for Xerosis Cutis in Atopic Dermatitis: A Review of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Cetearyl Stearate

These application notes provide detailed methodologies for the quantitative analysis of cetearyl stearate, a common ingredient in pharmaceutical and cosmetic formulations. The protocols are intended for researchers, scientists, and drug development professionals. This compound is an ester of cetearyl alcohol (a mixture of cetyl and stearyl alcohol) and stearic acid.[1] Analytical quantification can be approached by analyzing the intact ester or by hydrolyzing it and quantifying its constituent fatty alcohols and fatty acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acid esters and fatty alcohols.[2][3] For the analysis of this compound, a common approach involves saponification (hydrolysis) of the ester bond, followed by derivatization of the resulting fatty acid and fatty alcohols to make them more volatile for GC analysis.

Experimental Protocol: Saponification followed by GC-MS

This protocol details the indirect quantification of this compound by measuring its constituent parts: stearic acid, cetyl alcohol, and stearyl alcohol.

A. Sample Preparation (Saponification and Derivatization)

-

Hydrolysis (Saponification):

-

Accurately weigh approximately 100 mg of the sample containing this compound into a round-bottom flask.

-

Add 25 mL of 0.5 M ethanolic potassium hydroxide.

-

Reflux the mixture for 1 hour to ensure complete saponification of the ester.

-

After cooling, transfer the solution to a separatory funnel.

-

-

Extraction of Fatty Alcohols:

-

Add 50 mL of deionized water to the separatory funnel.

-

Extract the unsaponifiable matter (cetyl and stearyl alcohols) three times with 50 mL portions of diethyl ether.

-

Combine the ether extracts and wash them with 20 mL portions of deionized water until the washings are neutral to pH paper.

-

Dry the ether solution over anhydrous sodium sulfate and evaporate the solvent to obtain the fatty alcohol residue.

-

-

Extraction of Fatty Acid:

-

Acidify the remaining aqueous layer from step 2 with 6 M hydrochloric acid to a pH of approximately 1-2.

-

Extract the liberated stearic acid three times with 50 mL portions of n-hexane.

-

Combine the hexane extracts, wash with deionized water until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the stearic acid residue.

-

-

Derivatization for GC Analysis:

-

Fatty Alcohols: Dissolve the fatty alcohol residue in 1 mL of pyridine and add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

-

Stearic Acid: To the stearic acid residue, add 2 mL of 2% sulfuric acid in methanol.[4] Heat the mixture at 60°C for 30 minutes to form the fatty acid methyl ester (FAME), methyl stearate.[2][4] Cool the reaction mixture, add 2 mL of 6% (w/v) Na2CO3 solution, and extract the methyl stearate with 2 mL of heptane.[2]

-

B. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5973 or equivalent single-quadrupole mass spectrometer.[5]

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[5][6]

-

Injector: Split/splitless injector at 280°C in splitless mode.[5][6]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C, and finally ramp at 20°C/min to 320°C and hold for 10 minutes.[7]

-

MS Conditions:

C. Data Analysis and Quantification

-

Calibration: Prepare calibration standards of TMS-derivatized cetyl alcohol, TMS-derivatized stearyl alcohol, and methyl stearate of known concentrations.

-

Quantification: Generate a calibration curve for each analyte by plotting peak area against concentration. Determine the concentration of each component in the prepared sample from the calibration curves.

-

Calculation: Calculate the amount of this compound in the original sample based on the molar equivalents of the quantified components.

Quantitative Data Summary: GC-MS

| Parameter | Cetyl Alcohol | Stearyl Alcohol | Stearic Acid (as FAME) | Reference |

| Linearity Range | 0.05 - 5 µg | 0.05 - 5 µg | 50 - 2000 mg/L | [8][9] |

| Correlation Coefficient (r) | >0.999 | >0.999 | >0.99 | [8] |

| Average Recovery | 99.1% | 99.0% | Not Specified | [8] |

| Relative Standard Deviation (RSD) | 1.08% | 1.06% | Not Specified | [8] |

| Limit of Detection (LOD) | Not Specified | Not Specified | 15 mg/L | [9] |

Workflow Diagram: GC-MS Quantification of this compound

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 3. Study of cetearyl alcohol using gas chromatography: Mass spectrometry | Poster Board #208 - American Chemical Society [acs.digitellinc.com]

- 4. CN103293242B - Method for measuring calcium stearate in drug - Google Patents [patents.google.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Cetyl Alcohol and Stearyl Alcohol in Cetostearyl Alcohol by Capillary GC | Semantic Scholar [semanticscholar.org]

- 9. Determination of calcium stearate in polyolefin samples by gas chromatographic technique after performing dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cetearyl Stearate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetearyl stearate, the ester of cetearyl alcohol and stearic acid, is a versatile excipient in the formulation of topical drug delivery systems.[1][2] Its lipophilic nature and waxy consistency contribute significantly to the physicochemical properties and performance of creams, lotions, and ointments. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in topical formulations, with a focus on its role as an emollient, thickener, and stabilizer.

Core Functions and Advantages of this compound

This compound serves multiple functions in topical formulations, making it a valuable ingredient for drug delivery applications.[3][4]

-

Emollient: It forms a protective, non-greasy film on the skin's surface, which helps to reduce water loss and maintain skin hydration.[5] This occlusive property can enhance the penetration of certain active pharmaceutical ingredients (APIs).

-

Thickener and Viscosity Modifier: this compound increases the viscosity of formulations, contributing to a desirable texture and consistency. This is crucial for controlling the spreadability and residence time of the product on the skin.

-

Emulsion Stabilizer: In oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound enhances stability by preventing phase separation.[3] It acts as a co-emulsifier, reducing the amount of primary surfactant required.[6]

-